3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine
Description
The compound features a biphenyl backbone with a fluorine atom at the 3-position and a methylsulfonyl group at the 4'-position. The methylsulfonyl (-SO₂CH₃) substituent is a strong electron-withdrawing group (EWG), which significantly influences electronic properties, solubility, and reactivity compared to other biphenyl-4-amine derivatives .
Properties
Molecular Formula |
C13H12FNO2S |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-fluoro-4-(4-methylsulfonylphenyl)aniline |
InChI |
InChI=1S/C13H12FNO2S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8H,15H2,1H3 |
InChI Key |
WRVLPXIHCSEDMU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Properties
Key analogs include fluorinated, methoxy-substituted, and halogenated biphenyl-4-amine derivatives. The table below summarizes their distinguishing features:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in the target compound enhances electrophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) groups, which are electron-donating .
- Torsional Energy : Fluorine substituents reduce torsional flexibility. For example, 3-fluoro-1,1'-biphenyl has a V₂ value of -4.29 kcal/mol, indicating moderate conformational stability, while methylsulfonyl groups likely further rigidify the structure .
Key Observations :
- Catalytic Efficiency : Palladium-based catalysts (e.g., Pd(OAc)₂-P(o-tol)₃) achieve higher yields in cross-coupling reactions compared to other systems .
- Substituent Impact : Bulky or electron-deficient groups (e.g., methylsulfonyl) may reduce reaction yields due to steric hindrance or reduced nucleophilicity.
Biological Activity
3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine is C13H12FNO2S, with a molecular weight of 265.31 g/mol. The compound features a biphenyl structure with a fluorine atom and a methylsulfonyl group, which contribute to its chemical reactivity and biological activity.
Target Interactions:
The primary biological target for 3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine is believed to be various enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of blood coagulation factor Xa, which plays a crucial role in the coagulation cascade.
Biochemical Pathways:
The inhibition of factor Xa leads to the prevention of clot formation, making this compound a candidate for anticoagulant therapies. Additionally, it has been observed to influence the activity of cytochrome P450 enzymes, which are vital for drug metabolism.
Enzyme Inhibition
Research indicates that 3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine exhibits enzyme inhibition properties that could be beneficial in therapeutic contexts. For instance:
- Cytochrome P450 Inhibition: The compound has been shown to inhibit cytochrome P450 enzymes, which are essential for the metabolism of various drugs. This interaction can lead to altered pharmacokinetics for co-administered medications.
- Anticancer Properties: Preliminary studies suggest that this compound may possess anticancer activity, particularly through its effects on cell viability in cancer cell lines.
Case Studies
-
Anticancer Activity:
A study evaluating the antiproliferative effects of structurally related compounds found that derivatives similar to 3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine demonstrated significant inhibition of cell viability in ovarian cancer cells (IC50 values ranging from 31.5 to 43.9 µM)【3】. -
Inflammation Modulation:
Other investigations have pointed towards the compound's potential role in modulating inflammatory pathways, although specific data on this aspect remains limited【2】.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity | IC50 (µM) |
|---|---|---|---|
| 3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine | Biphenyl with F and methylsulfonyl groups | Factor Xa inhibition | TBD |
| Related Compound A | Similar biphenyl derivative | Anticancer activity | 31.5 - 43.9 |
| Related Compound B | Different functional groups | Cytochrome P450 inhibition | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
